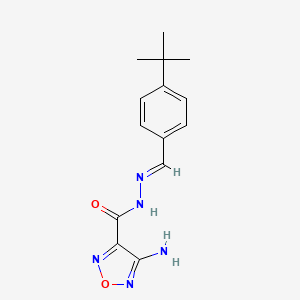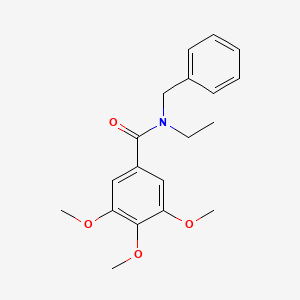![molecular formula C20H21ClN2O3 B5610097 1-(3-chlorophenyl)-4-[3-(4-hydroxyphenyl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5610097.png)
1-(3-chlorophenyl)-4-[3-(4-hydroxyphenyl)propanoyl]-5-methyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including the alkylation, reduction, and reaction with various agents to yield the desired products. For instance, 1-(3-chlorophenyl) piperazine can be synthesized from 3-chloroaniline and reacted further to achieve more complex derivatives (Mai, 2005). Similarly, derivatives like 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate for certain pharmaceuticals, can be synthesized via reduction, bromination, and final reaction with anhydrous piperazine under optimized conditions (Dong Chuan-min, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using techniques such as IR, 1H NMR, 13C NMR, and elemental analyses. For example, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione's structure was assigned using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including alkylation, acidulation, and reduction, leading to the synthesis of complex molecules. The synthesis process and the reactions involved significantly influence the chemical properties of the final compound. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves a series of reactions starting from 2,6-dichloro-nitrobenzene, indicating the compound's adaptability in chemical synthesis (Quan, 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various research fields. These properties are often determined through detailed experimental analysis, including X-ray crystallography and DFT structures. For instance, the compound 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one's physical properties were explored through single-crystal X-ray diffraction and optimized using density functional theory (DFT) (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are fundamental aspects of piperazine derivatives. Studies such as the kinetics and mechanisms of reactions with alicyclic amines provide insight into the compound's reactivity and potential applications in synthesis and drug discovery (Castro et al., 2001).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(4-hydroxyphenyl)propanoyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-12-23(17-4-2-3-16(21)11-17)20(26)13-22(14)19(25)10-7-15-5-8-18(24)9-6-15/h2-6,8-9,11,14,24H,7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDQFOCPRZPSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5610018.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)
![3-ethyl-8-{[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610033.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-indol-3-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5610061.png)


![2-chloro-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5610091.png)
![7-[3-(benzylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5610092.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5610115.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5610133.png)